Cas no 2362-61-0 (trans-2-Phenyl-1-cyclohexanol)
trans-2-Phenyl-1-cyclohexanol Chemical and Physical Properties
Names and Identifiers
-
- Cyclohexanol,2-phenyl-, (1R,2S)-rel-
- trans-2-Phenyl-1-cyclohexanol
- cis-free
- Cyclohexanol,2-phenyl-,trans
- Phenylcyclohexanol
- racemic trans-2-phenylcyclohexanol
- (1R,2S)-2-phenylcyclohexanol
- trans-2-Phenylcyclohexanol
- (1R,2S)-(-)-trans-2-Phenyl-1-cyclohexanol
- Cyclohexanol, 2-phenyl-, (1R,2S)-rel-
- AAIBYZBZXNWTPP-NWDGAFQWSA-N
- (1R,2S)-2-phenylcyclohexan-1-ol
- O5411L8484
- Cyclohexanol, 2-phenyl-, trans-
- 2-Phenylcyclohexanol, trans-
- (1R,2S)-2-Phenyl-1-cyclohexanol
- PubChem8269
- (E)-2-Phenylcyclohexanol
- (-)-trans-2-phenylcyclohexanol
- C
- AKOS015910225
- AS-63190
- (1S*,2R*)-2-phenylcyclohexanol
- 2-Phenylcyclohexanol, (1R,2S)-
- (-)-(1R,2S)-2-phenylcyclohexanol
- CS-0356739
- (+/-)-trans-2-phenyl-1-cyclohexanol
- trans-2-Phenyl-1-cyclohexanol, 99%
- AAIBYZBZXNWTPP-NWDGAFQWSA-
- J-015169
- UNII-452WZ637M8
- EN300-1626289
- 98919-68-7
- trans-racemic-2-phenylcyclohexanol
- Cyclohexanol, 2-phenyl-, (1R-trans)-
- (+/-)-trans-2-phenylcyclohexanol
- 452WZ637M8
- T1490
- T72125
- (1R,2S)-trans-2-Phenyl-1-cyclohexanol, 99%
- DTXSID6022185
- MFCD00075488
- SCHEMBL1149307
- rac-(1R,2S)-2-phenylcyclohexan-1-ol
- (1R,2S)-(-)-trans-2-Phenylcyclohexanol
- CAA36261
- (1R-Trans)-2-phenylcyclohexanol
- T73113
- Cyclohexanol,2-phenyl-,(1R,2S)-
- (-)-(1R,2S)-2-phenyl-1-cyclohexanol
- (1R, 2S)-2-phenylcyclohexan-1-ol
- EINECS 219-111-2
- MFCD00003865
- (-)-trans-2-Phenyl-1-cyclohexanol
- Cyclohexanol, 2-phenyl-, (1R,2S)-
- rel-(1R,2S)-2-phenylcyclohexanol
- UNII-O5411L8484
- A878184
- 2362-61-0
- (1R,2S)-trans-2-Phenyl-1-cyclohexanol
- InChI=1/C12H16O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2/t11-,12+/m0/s1
- Cyclohexanol,2-phenyl-,(1R,2S)-rel-
- 3a,4,4a,5,8,8a,9,9a-Octahydro-4,9:5,8-dimethano-1H-benz[f]indene;3a,4,4a,5,8,8a,9,9a-Octahydro-4,9:5,8-dimethano-1H-cyclopenta[a]naphthalene; 4,9:5,8-Dimethano-3a,4,4a,5,8,8a,9,9a-octahydro-1H-benzindene; Cyclopentadiene trimer; DMOB; Pentacyclo[6.5.1.02,7.13,6.09,13]pentadeca-4,10-diene
-
- MDL: MFCD00003865
- Inchi: 1S/C12H16O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2/t11-,12+/m0/s1
- InChI Key: AAIBYZBZXNWTPP-NWDGAFQWSA-N
- SMILES: O[C@@H]1CCCC[C@H]1C1C=CC=CC=1
Computed Properties
- Exact Mass: 176.12000
- Monoisotopic Mass: 176.120115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 20.2
Experimental Properties
- Color/Form: Not determined
- Density: 0.9452 (rough estimate)
- Melting Point: 56.0 to 60.0 deg-C
- Boiling Point: 122°C/2mmHg(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: 1.5091 (estimate)
- PSA: 20.23000
- LogP: 2.70510
- Solubility: Not determined
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
trans-2-Phenyl-1-cyclohexanol Security Information
- Signal Word:warning
- Hazard Statement: H402
- Warning Statement: P273-P501
- Hazardous Material transportation number:UN 2811
- WGK Germany:3
- Safety Instruction: S22-S24/25
- HazardClass:6.1(a)
- PackingGroup:I
- Hazard Level:6.1(a)
- Safety Term:6.1(a)
- Storage Condition:4° CStore…,-4℃Store…Better
trans-2-Phenyl-1-cyclohexanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P336593-50mg |
trans-2-Phenyl-1-cyclohexanol |
2362-61-0 | 50mg |
$64.00 | 2023-05-17 | ||
| TRC | P336593-100mg |
trans-2-Phenyl-1-cyclohexanol |
2362-61-0 | 100mg |
$75.00 | 2023-05-17 | ||
| TRC | P336593-500mg |
trans-2-Phenyl-1-cyclohexanol |
2362-61-0 | 500mg |
$184.00 | 2023-05-17 | ||
| TRC | P336593-1g |
trans-2-Phenyl-1-cyclohexanol |
2362-61-0 | 1g |
$ 250.00 | 2022-06-03 | ||
| Fluorochem | 022164-1g |
trans-2-Phenyl-cyclohexanol |
2362-61-0 | 96% | 1g |
£59.00 | 2022-03-01 | |
| Fluorochem | 022164-5g |
trans-2-Phenyl-cyclohexanol |
2362-61-0 | 96% | 5g |
£202.00 | 2022-03-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P1174-1G |
trans-2-Phenyl-1-cyclohexanol |
2362-61-0 | >98.0%(GC) | 1g |
¥490.00 | 2024-04-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P1174-5G |
trans-2-Phenyl-1-cyclohexanol |
2362-61-0 | >98.0%(GC) | 5g |
¥1990.00 | 2024-04-17 | |
| eNovation Chemicals LLC | D746930-250mg |
Cyclohexanol, 2-phenyl-, (1R,2S)-rel- |
2362-61-0 | 98.0% | 250mg |
$190 | 2023-05-17 | |
| eNovation Chemicals LLC | D746930-1g |
Cyclohexanol, 2-phenyl-, (1R,2S)-rel- |
2362-61-0 | 98.0% | 1g |
$125 | 2024-06-07 |
trans-2-Phenyl-1-cyclohexanol Suppliers
trans-2-Phenyl-1-cyclohexanol Related Literature
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Petr A. Zhmurov,Alexey Yu. Sukhorukov,Vladimir I. Chupakhin,Yulia V. Khomutova,Sema L. Ioffe,Vladimir A. Tartakovsky Org. Biomol. Chem. 2013 11 8082
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2. Effective enantioselective approach to α-aminoalkylacrylic acid derivatives via a synthetic equivalent of an asymmetric Baylis–Hillman reaction: application to the synthesis of two C-2′ hydroxymethyl analogues of docetaxelYves Génisson,Christine Massardier,Isabelle Gautier-Luneau,Andrew E. Greene J. Chem. Soc. Perkin Trans. 1 1996 2869
Additional information on trans-2-Phenyl-1-cyclohexanol
trans-2-Phenyl-1-cyclohexanol (CAS No. 2362-61-0): A Versatile Chiral Building Block in Organic Synthesis
trans-2-Phenyl-1-cyclohexanol (CAS 2362-61-0) is a chiral cyclohexanol derivative with a phenyl substituent at the 2-position. This compound has garnered significant attention in recent years due to its utility as a chiral auxiliary and intermediate in asymmetric synthesis. The trans configuration of the hydroxyl and phenyl groups imparts unique stereochemical properties, making it valuable for constructing complex molecular architectures.
In the context of current research trends, trans-2-Phenyl-1-cyclohexanol aligns with the growing demand for sustainable chiral synthons. Researchers are actively exploring its applications in green chemistry approaches, particularly in catalytic asymmetric reactions. The compound's rigid cyclohexane ring provides excellent stereocontrol, which is crucial for developing pharmaceutical intermediates with high enantiomeric purity.
The synthesis of 2362-61-0 typically involves Grignard reactions or hydride reductions of corresponding ketones. Recent advancements have focused on enantioselective synthesis methods using organocatalysts or biocatalysts, addressing the pharmaceutical industry's need for cost-effective production of single enantiomers. This aligns with frequent search queries regarding "chiral alcohol synthesis methods" and "asymmetric reduction techniques."
From a spectroscopic perspective, trans-2-Phenyl-1-cyclohexanol exhibits characteristic signals in NMR spectra that distinguish it from its cis counterpart. The trans configuration typically shows a larger coupling constant between the protons at positions 1 and 2 (J1,2 ≈ 8-10 Hz) compared to the cis isomer. These spectral features are frequently discussed in academic forums and research papers, particularly in relation to "cyclohexanol conformation analysis."
In material science applications, the compound's aromatic and aliphatic hybrid structure makes it interesting for designing liquid crystal materials and polymers with tailored properties. The phenyl group contributes to π-π stacking interactions while the hydroxyl group enables hydrogen bonding, creating opportunities for developing advanced functional materials.
The stability of CAS 2362-61-0 under various conditions has been extensively studied. It demonstrates good thermal stability up to 150°C, making it suitable for reactions requiring moderate heating. Storage recommendations typically suggest protection from moisture and oxidation, with many suppliers offering the compound under inert atmosphere packaging.
Recent patent literature reveals growing interest in using trans-2-Phenyl-1-cyclohexanol derivatives as flavor and fragrance precursors. The compound's ability to undergo controlled oxidation to aromatic ketones or dehydration to styrene derivatives provides access to valuable organoleptic compounds. This application area responds to increasing consumer demand for natural-identical fragrance components.
From a regulatory standpoint, 2362-61-0 is not classified as hazardous under major chemical inventories, making it attractive for industrial applications. However, proper laboratory handling procedures should always be followed, including the use of personal protective equipment when working with the compound in powder or solution form.
The global market for trans-2-Phenyl-1-cyclohexanol has seen steady growth, driven by expanding applications in fine chemicals and specialty materials. Market analysis reports frequently highlight Asia-Pacific as an emerging production hub, with manufacturers developing more efficient synthetic routes to meet increasing demand.
In academic settings, this compound serves as an excellent model for teaching conformational analysis and stereochemistry principles. Its well-defined chair conformation and axial/equatorial substituent effects make it ideal for demonstrating fundamental organic chemistry concepts, addressing common student queries about "cyclohexane ring flipping" and "steric effects in cyclic systems."
Future research directions for CAS 2362-61-0 likely include exploration of its biocatalytic transformations and potential in metal-organic frameworks (MOFs). The compound's structural features make it a promising candidate for designing chiral catalysts or porous materials with selective adsorption properties.
Quality control specifications for commercial trans-2-Phenyl-1-cyclohexanol typically include parameters such as enantiomeric excess (for optically active forms), melting point range, and HPLC purity. These specifications are particularly important for pharmaceutical applications where strict regulatory requirements apply.
Environmental fate studies indicate that 2362-61-0 undergoes moderate biodegradation in soil and water systems. While not classified as persistent, proper waste management practices should be implemented in industrial settings to minimize environmental impact.
The compound's unique combination of aromatic and alicyclic characteristics continues to inspire novel applications across multiple disciplines. As synthetic methodologies advance and analytical techniques become more sophisticated, trans-2-Phenyl-1-cyclohexanol remains a molecule of significant interest in both academic and industrial research communities.
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